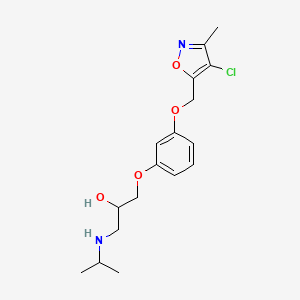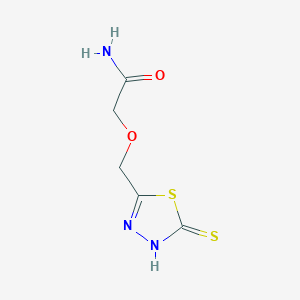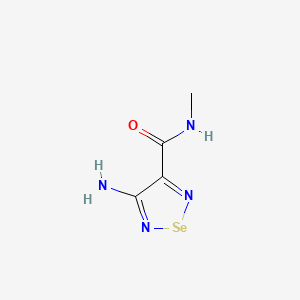
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It features a quinoline ring system, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the reaction of 6,7-dihydroquinolin-8(5H)-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroquinolin-8(5H)-one: A precursor in the synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide.
Hydrazinecarbothioamide: Another precursor used in the synthesis.
Quinoline Derivatives: Compounds with similar quinoline ring structures.
Uniqueness
This compound is unique due to its specific structure, which combines a quinoline ring with a hydrazinecarbothioamide moiety
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8- |
InChI Key |
LJDWVASBBRVZBF-JYRVWZFOSA-N |
Isomeric SMILES |
C1CC2=C(/C(=N\NC(=S)N)/C1)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


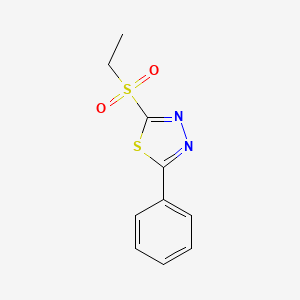
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
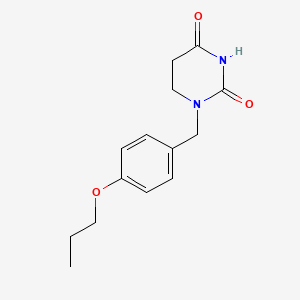
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)
